Cas no 149683-18-1 (5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)-)

5H-Benzo[a]phenoxazin-9-amine, N,N-diethyl-5-(octadecylimino)- is a synthetic organic compound belonging to the benzo[a]phenoxazine class, characterized by its extended conjugated system and long alkyl chain. The incorporation of a diethylamino group and an octadecylimino moiety enhances its solubility in nonpolar solvents and improves its thermal stability. This compound is primarily utilized in dye chemistry, where its structural features contribute to strong absorption and fluorescence properties, making it suitable for applications in photodynamic therapy, molecular probes, or optoelectronic materials. The long alkyl chain further aids in self-assembly and compatibility with hydrophobic matrices, offering potential for advanced material design.
5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)- structure
149683-18-1 structure
Product Name:5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)-
CAS No:149683-18-1
MF:C38H55N3O
MW:569.862810373306
MDL:MFCD00213937
CID:100122
PubChem ID:4403213
Update Time:2025-05-30

5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)- Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)-
    • Chromoionophore III
    • N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine
    • (5E)-N,N-diethyl-5-[(2-octyldecyl)imino]-5H-benzo[a]phenoxazin-9-amine
    • flukabrand selectophore,*chromoionophore iii
    • ETH 5350
    • 9-(DIETHYLAMINO)-5-[(2-OCTYLDECYL)IMINO]BENZO[A]PHENOXAZINE
    • 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, ETH 5350
    • DTXSID10402894
    • Chromoionophore III, Selectophore(TM)
    • 149683-18-1
    • SCHEMBL599591
    • (Z)-N,N-diethyl-5-(2-octyldecylimino)-5H-benzo[a]phenoxazin-9-amine
    • 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, ETH 5350
    • J-008607
    • N,N-Diethyl-5-((2-octyldecyl)imino)-5H-benzo[a]phenoxazin-9-amine
    • MDL: MFCD00213937
    • Inchi: 1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3/b39-35+
    • InChI Key: ICVAQSQRYBGWQH-IGIMMJHKSA-N
    • SMILES: O1C2C=C(C=CC=2N=C2C1=C/C(/C1C=CC=CC=12)=N\CC(CCCCCCCC)CCCCCCCC)N(CC)CC

Computed Properties

  • Exact Mass: 569.435
  • Monoisotopic Mass: 569.435
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 19
  • Complexity: 842
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 12.4
  • Topological Polar Surface Area: 37.2A^2

Experimental Properties

  • Color/Form: crystal
  • Density: 1.03
  • Boiling Point: 650.3°C at 760 mmHg
  • Flash Point: 347.1°C
  • Refractive Index: 1.558
  • Solubility: Not determined

5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)- Security Information

  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:8-10
  • Storage Condition:2-8°C

5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)- Pricemore >>

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5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)- Related Literature

Additional information on 5H-Benzo[a]phenoxazin-9-amine,N,N-diethyl-5-(octadecylimino)-

5H-Benzo[a]phenoxazin-9-amine, N,N-diethyl-5-(octadecylimino)

5H-Benzo[a]phenoxazin-9-amine, N,N-diethyl-5-(octadecylimino) is a complex organic compound with the CAS number 149683-18-1. This compound belongs to the class of benzo[a]phenoxazines, which are aromatic heterocyclic compounds with a fused benzene and phenoxazine ring system. The presence of the N,N-diethyl group and the octadecylimino substituent at the 5-position of the phenoxazine ring introduces unique electronic and structural properties to this molecule.

The synthesis of benzo[a]phenoxazine derivatives has been a topic of interest in organic chemistry due to their potential applications in materials science, pharmacology, and optoelectronics. Recent studies have focused on the electrochemical properties and photoluminescence behavior of these compounds, which make them promising candidates for use in organic light-emitting diodes (OLEDs) and sensors.

The octadecylimino group attached to the phenoxazine ring significantly influences the compound's solubility and stability in various solvents. This substituent also enhances the molecule's ability to form self-assembled monolayers, which is a critical property for applications in nanotechnology and surface chemistry.

One of the most recent advancements in this field involves the use of computational chemistry techniques to predict the electronic structure and reactivity of 5H-Benzo[a]phenoxazin-9-amine, N,N-diethyl-5-(octadecylimino). These studies have provided valuable insights into the compound's potential as a building block for more complex molecular architectures.

In terms of biological applications, this compound has shown moderate activity in preliminary assays targeting enzymes involved in neurodegenerative diseases. The diethyl amino group at position 9 contributes to the molecule's ability to interact with biological systems, making it a potential lead compound for drug development.

The benzo[a]phenoxazine core of this compound is known for its high thermal stability, which is essential for applications in high-performance materials. Recent research has explored its use as a precursor for synthesizing advanced polymers with tailored electronic properties.

In conclusion, 5H-Benzo[a]phenoxazin-9-amine, N,N-diethyl-5-(octadecylimino) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development in both academic and industrial settings.

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